molecular formula C8H16O B11964023 5-Methyl-1-hepten-4-ol CAS No. 99328-46-8

5-Methyl-1-hepten-4-ol

Katalognummer: B11964023
CAS-Nummer: 99328-46-8
Molekulargewicht: 128.21 g/mol
InChI-Schlüssel: MQPXBYVFQKTJJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-1-hepten-4-ol: is an organic compound with the molecular formula C8H16O and a molecular weight of 128.2120 g/mol . It is also known by other names such as 1-Hepten-4-ol, 5-methyl- . This compound is characterized by the presence of a hydroxyl group (-OH) attached to a heptene chain with a methyl group at the fifth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-hepten-4-ol can be achieved through various methods. One common approach involves the reaction of isobutene, formaldehyde, and acetone under specific conditions of 250°C and 30 MPa . This reaction yields the desired compound through a series of steps involving the formation of intermediate products.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled environments is crucial in achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-1-hepten-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of or .

Wissenschaftliche Forschungsanwendungen

5-Methyl-1-hepten-4-ol finds applications in various fields of scientific research:

Wirkmechanismus

The mechanism of action of 5-Methyl-1-hepten-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Methyl-1-hepten-4-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its reactivity and applications are influenced by the position of the hydroxyl and methyl groups, making it valuable in various research and industrial contexts.

Eigenschaften

CAS-Nummer

99328-46-8

Molekularformel

C8H16O

Molekulargewicht

128.21 g/mol

IUPAC-Name

5-methylhept-1-en-4-ol

InChI

InChI=1S/C8H16O/c1-4-6-8(9)7(3)5-2/h4,7-9H,1,5-6H2,2-3H3

InChI-Schlüssel

MQPXBYVFQKTJJZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(CC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.